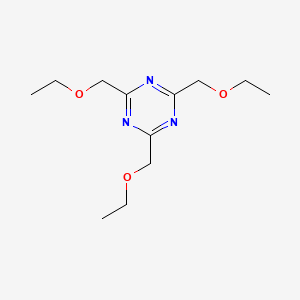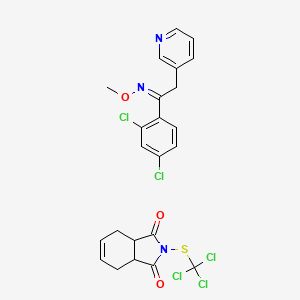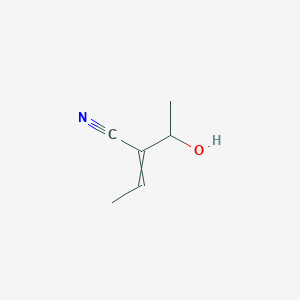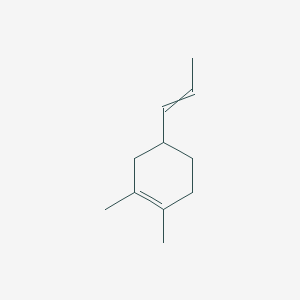
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a benzyl group, three methyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-benzyl-1,3,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the benzyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Major Products
Oxidation: Produces nitro derivatives with additional oxygen-containing functional groups.
Reduction: Yields amino derivatives.
Substitution: Results in halogenated or other substituted benzene derivatives
Applications De Recherche Scientifique
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1-nitrobenzene: Similar structure but lacks the benzyl group.
2-Benzyl-1,3,5-trimethylbenzene: Similar structure but lacks the nitro group.
2-Benzyl-1,3,5-trimethyl-4-aminobenzene: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
110354-27-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-benzyl-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(17(18)19)13(3)15(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
Clé InChI |
OSHLWSQYKRBPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CC2=CC=CC=C2)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
